6-Methylquinoline

Catalog No.
S562409
CAS No.
91-62-3
M.F
C10H9N
M. Wt
143.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methylquinoline

CAS Number

91-62-3

Product Name

6-Methylquinoline

IUPAC Name

6-methylquinoline

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C10H9N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h2-7H,1H3

InChI Key

LUYISICIYVKBTA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=CC=C2

Solubility

less than 1 mg/mL at 63° F (NTP, 1992)
Soluble in benzene and ether; Slightly soluble in water
Soluble (in ethanol)

Synonyms

6-methylquinoline

Canonical SMILES

CC1=CC2=C(C=C1)N=CC=C2

Microbial Degradation:

  • Biodegradation Studies: Researchers have studied the ability of certain bacteria, like Pseudomonas putida QP1, to utilize 6-Methylquinoline as a primary carbon source for growth. This research contributes to understanding the biodegradation potential of various aromatic compounds in the environment [].

Development of Analytical Tools:

  • Chloride Detection: 6-Methylquinoline serves as a precursor in the synthesis of fluorescent halide-sensitive quinolinium dyes. These dyes exhibit changes in fluorescence upon binding to chloride ions, making them valuable tools for detecting chloride concentrations in biological systems [, ].

Synthesis of Novel Compounds:

  • Drug Design Exploration: 6-Methylquinoline can serve as a building block in the synthesis of various novel compounds with potential therapeutic applications. Researchers have explored its use in the synthesis of chalcones, a class of compounds with diverse biological activities [].

6-Methylquinoline is an organic compound belonging to the class of quinolines and derivatives []. Quinolines are bicyclic aromatic compounds with a fused benzene and pyrimidine ring structure. 6-Methylquinoline has a methyl group attached to the sixth carbon atom of the quinoline ring [].

It has been detected in various teas, including black, green, herbal, and red tea []. While the exact origin within the tea leaves is unknown, its presence suggests it may be a potential biomarker for tea consumption.


Molecular Structure Analysis

The key feature of 6-Methylquinoline's structure is the presence of a planar aromatic system consisting of a fused benzene and pyrimidine ring. The methyl group (CH3) is attached at the sixth position of the quinoline ring, further influencing its chemical properties [].

This aromatic structure with a nitrogen atom contributes to its basic character and potential for hydrogen bonding [].


Chemical Reactions Analysis

Synthesis:

Several methods exist for synthesizing 6-Methylquinoline. One common approach involves the Doebner reaction, which condenses aniline with crotonaldehyde in the presence of an acid catalyst [].

Balanced Chemical Equation:

C6H5NH2 (aniline) + CH3CH2CH=CHO (crotonaldehyde) -> C10H9N (6-Methylquinoline) + H2O (water)

Other Reactions:

6-Methylquinoline can be used as a precursor for the synthesis of various functionalized quinoline derivatives. For instance, it has been used in the preparation of fluorescent halide-sensitive quinolinium dyes []. These dyes hold potential applications in biological systems for chloride ion detection.

Physical and Chemical Properties

  • Molecular Formula: C10H9N []
  • CAS Number: 91-62-3 []
  • Molecular Weight: 143.19 g/mol []
  • Melting Point: -22 °C []
  • Boiling Point: Not readily available
  • Solubility: Soluble in organic solvents like ethanol, chloroform, and benzene []. Partially soluble in water [].
  • Appearance: Colorless to light yellow liquid []

Currently, there is no scientific research readily available on the specific mechanism of action of 6-Methylquinoline in biological systems.

6-Methylquinoline is classified as acutely toxic upon oral ingestion (hazard category 4) and can cause skin irritation [].

  • Acute Oral Toxicity: LD50 (rat) = 1750 mg/kg [] (LD50 refers to the median lethal dose, the dose required to kill 50% of a test population)
  • Skin Irritation: Causes skin irritation []

Physical Description

6-methylquinoline appears as clear pale yellow liquid or oil. (NTP, 1992)
Liquid
Colourless oily liquid; Pungent heavy quinoline-like odou

XLogP3

2.6

Boiling Point

497.5 °F at 760 mm Hg (NTP, 1992)
258.6 °C

Flash Point

greater than 235 °F (NTP, 1992)

Density

1.0654 at 68 °F (NTP, 1992)
d204 1.07
1.060-1.066

LogP

2.57 (LogP)
2.57

Melting Point

-8 °F (NTP, 1992)
-22.0 °C
Fp -22 °
-22°C

UNII

K14453I13N

GHS Hazard Statements

Aggregated GHS information provided by 1644 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3 mm Hg at 75 °F ; 5.6 mm Hg at 111° F; 10.5 mm Hg at 149° F (NTP, 1992)
0.01 mmHg

Pictograms

Irritant

Irritant

Other CAS

91-62-3

Wikipedia

6-methylquinoline

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Quinoline, 6-methyl-: ACTIVE

Dates

Modify: 2023-08-15

Synthesis and thermotropic studies of two novel series of kinked liquid crystals: 2-(4'-alkoxybiphen-4-yl)-6-methylquinolines and 2-(6-alkoxynaphthalen-2-yl)-6-methylquinolines

Win-Long Chia, Ker-Non Kuo, Shao-Hsun Lin
PMID: 24798752   DOI: 10.3390/ijms15057579

Abstract

Two novel homologous series of kinked (Z-shaped) liquid crystalline compounds were synthesized using a short two-step reaction. Yields of 30%-40% and 51%-57% were obtained for 2-(4'-alkoxybiphen-4-yl)-6-methylquinolines (nO-PPQMe, n = 3-8) and 2-(6-alkoxynaphthalen-2-yl)-6-methylquinolines (iO-NpQMe, i = 3-7), respectively. Spectral analyses agreed with the expected structures. The thermotropic behaviors of these compounds were investigated using polarized optical microscopy and differential scanning calorimetry. An enantiotropic nematic phase appeared to be the main mesophase in these two series of kinked liquid crystalline compounds, and an additional enantiotropic smectic C phase appeared when n = 8.


Novel chalcones derived from 2-chloro-3-formyl-6-methylquinoline

Umar Farooq Rizvi, Hamid Latif Siddiqui, Saeed Ahmad, Matloob Ahmad, Masood Parvez
PMID: 18838772   DOI: 10.1107/S0108270108029326

Abstract

Molecules of (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(5-iodo-2-thienyl)prop-2-en-1-one, C(17)H(11)ClINOS, (I), and (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(5-methyl-2-furyl)prop-2-en-1-one, C(18)H(14)ClNO(2), (II), adopt conformations slightly twisted from coplanarity. Both structures are devoid of classical hydrogen bonds. However, nonclassical C-H...O/N interactions [with C...O = 3.146 (5) A and C...N = 3.487 (3) A] link the molecules into chains extended along the b axis in (I) and form dimers with an R(2)(2)(8) motif in (II). The structural analysis of these compounds provides an insight into the correlation between molecular structures and intermolecular interactions in compounds for drug development.


Some derivatives of 6-methylquinoline

J D CAPPS
PMID: 20291055   DOI: 10.1021/ja01193a047

Abstract




[Production and purification of quinoline bases. 6. Modified arrangement of 6-methylquinoline-N-oxide in the 4 position]

E PROFFT, G BUCHMANN, N WACKROW
PMID: 13738163   DOI:

Abstract




The hepatic metabolism of two methylquinolines

C E Scharping, C C Duke, G M Holder, D Larden
PMID: 8504463   DOI: 10.1093/carcin/14.5.1041

Abstract

The hepatic microsomal metabolism of the carcinogenic 8-methylquinoline (8MQ) and its noncarcinogenic isomer, 6-methylquinoline (6MQ), were compared for preparations from control rats and rats pretreated with phenobarbital or 3-methylcholanthrene. For each compound the alcohol was the major metabolite, constituting 50-75% of 6MQ metabolites and 60-85% of 8MQ metabolites. Three phenols for 6MQ and two for 8MQ were seen. The latter formed two dihydrodiols which constituted 1-5% of metabolites while dihydrodiol products were not identified for the nontumorigenic 6MQ. Epoxides were observed for 6MQ while 8MQ afforded an N-oxide.


Hydroxylation and biodegradation of 6-methylquinoline by pseudomonads in aqueous and nonaqueous immobilized-cell bioreactors

S Rothenburger, R M Atlas
PMID: 8357249   DOI: 10.1128/aem.59.7.2139-2144.1993

Abstract

Selective culturing of pseudomonads that could degrade quinoline led to enrichment cultures and pure cultures with expanded substrate utilization and transformation capabilities for substituted quinolines in immobilized and batch cultures. Immobilized cells of the pseudomonad cultures rapidly transformed quinolines to hydroxyquinolines in bioreactors and were able to tolerate higher substrate concentrations compared with batch cultures. After prolonged incubation on a mixture of quinoline and 6-methylquinoline, a quinoline-degrading culture of Pseudomonas putida developed the ability to biodegrade 6-methylquinoline, which initially was resistant to microbial attack, as a sole source of carbon and energy. 6-Methylquinoline was also degraded in a nonaqueous solution by this strain of P. putida when a solution of 6-methylquinoline in decane was flowed through an immobilized-cell fixed-bed bioreactor.


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